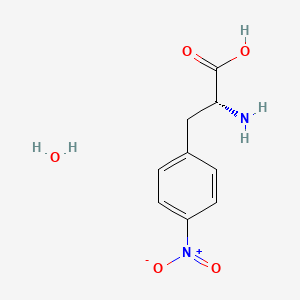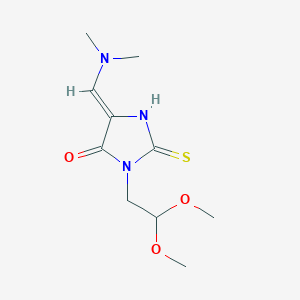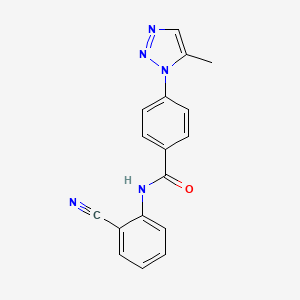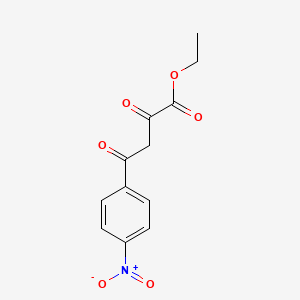
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as EAMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EAMP belongs to the class of piperazine derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one may act as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and pain. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages for lab experiments. It has good solubility in water and organic solvents, which makes it easy to handle. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is also stable under different pH conditions and temperatures. However, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Therefore, further studies are needed to determine the safety and efficacy of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One direction is to study the pharmacokinetics and toxicity of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in vivo. Another direction is to investigate the potential use of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in the treatment of other diseases, such as cancer and Alzheimer's disease. In addition, the development of new analogs of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one with improved pharmacological properties is another direction for future research.
Conclusion
In conclusion, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a promising compound that has shown potential therapeutic applications in various diseases. The synthesis method of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is well-established, and 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, and to investigate its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with ethyl chloroformate, followed by the addition of piperazine and sodium hydride. The resulting product is 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, which can be purified by recrystallization. This method has been reported in various studies and has shown good yields.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders. In addition, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(2-ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-3-21-10-14(19)16-6-7-17(13(18)9-16)11-4-5-15-12(8-11)20-2/h4-5,8H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLHNHCQKHCFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2913146.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2913149.png)
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2913150.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2913151.png)
![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![(1R,9S)-11-(2-Chloroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2913158.png)




![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)

